Cas no 1710195-08-6 (1-(2-Methylquinazolin-4-yl)pyrrolidine-3-carboxylic acid)

1-(2-Methylquinazolin-4-yl)pyrrolidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1-(2-Methyl-quinazolin-4-yl)-pyrrolidine-3-carboxylic acid
- 1-(2-Methylquinazolin-4-yl)pyrrolidine-3-carboxylic acid
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- インチ: 1S/C14H15N3O2/c1-9-15-12-5-3-2-4-11(12)13(16-9)17-7-6-10(8-17)14(18)19/h2-5,10H,6-8H2,1H3,(H,18,19)
- InChIKey: UQPGOWIPDHBOSM-UHFFFAOYSA-N
- ほほえんだ: OC(C1CN(C2C3C=CC=CC=3N=C(C)N=2)CC1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 350
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 66.3
1-(2-Methylquinazolin-4-yl)pyrrolidine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM211734-5g |
1-(2-Methylquinazolin-4-yl)pyrrolidine-3-carboxylic acid |
1710195-08-6 | 97% | 5g |
$1262 | 2021-06-09 | |
Chemenu | CM211734-5g |
1-(2-Methylquinazolin-4-yl)pyrrolidine-3-carboxylic acid |
1710195-08-6 | 97% | 5g |
$*** | 2023-03-30 | |
Chemenu | CM211734-10g |
1-(2-Methylquinazolin-4-yl)pyrrolidine-3-carboxylic acid |
1710195-08-6 | 97% | 10g |
$1730 | 2021-06-09 | |
Chemenu | CM211734-10g |
1-(2-Methylquinazolin-4-yl)pyrrolidine-3-carboxylic acid |
1710195-08-6 | 97% | 10g |
$*** | 2023-03-30 | |
Chemenu | CM211734-1g |
1-(2-Methylquinazolin-4-yl)pyrrolidine-3-carboxylic acid |
1710195-08-6 | 97% | 1g |
$514 | 2021-06-09 | |
Chemenu | CM211734-1g |
1-(2-Methylquinazolin-4-yl)pyrrolidine-3-carboxylic acid |
1710195-08-6 | 97% | 1g |
$*** | 2023-03-30 |
1-(2-Methylquinazolin-4-yl)pyrrolidine-3-carboxylic acid 関連文献
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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P. Rogelio Escamilla,Yanming Shen,Quanjuan Zhang,Derek S. Hernandez,Cecil J. Howard,Daria Y. Filonov,Alexander V. Kinev,Jason B. Shear,Eric V. Anslyn Chem. Sci., 2020,11, 1394-1403
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1-(2-Methylquinazolin-4-yl)pyrrolidine-3-carboxylic acidに関する追加情報
Introduction to 1-(2-Methylquinazolin-4-yl)pyrrolidine-3-carboxylic Acid (CAS No. 1710195-08-6)
1-(2-Methylquinazolin-4-yl)pyrrolidine-3-carboxylic acid, identified by the CAS registry number 1710195-08-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a quinazoline ring system with a pyrrolidine carboxylic acid moiety. The integration of these structural elements imparts distinctive chemical properties and potential bioactivity, making it a subject of extensive research in recent years.
The quinazoline core of this molecule is a well-known heterocyclic structure that has been extensively studied for its diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The substitution at the 2-position with a methyl group further modulates the electronic and steric properties of the quinazoline ring, potentially enhancing its interaction with biological targets. On the other hand, the pyrrolidine carboxylic acid moiety introduces flexibility and hydrogen bonding capabilities, which are crucial for molecular recognition and binding in biological systems.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 1-(2-Methylquinazolin-4-yl)pyrrolidine-3-carboxylic acid. Researchers have employed various strategies, including microwave-assisted synthesis and catalytic cross-coupling reactions, to optimize the production process. These methods not only enhance yield but also improve the purity of the compound, making it more suitable for downstream applications in drug discovery and development.
In terms of biological activity, studies have demonstrated that 1-(2-Methylquinazolin-4-yl)pyrrolidine-3-carboxylic acid exhibits potent inhibitory effects against several enzymes implicated in diseases such as cancer and neurodegenerative disorders. For instance, preclinical studies have shown that this compound can effectively inhibit cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. Additionally, it has been found to possess anti-inflammatory properties by modulating the activity of NF-kB pathways.
The potential therapeutic applications of this compound are further supported by its favorable pharmacokinetic profile. Preclinical data indicate that it demonstrates good oral bioavailability and minimal toxicity in animal models, suggesting its suitability as a lead compound for drug development. Moreover, recent research has explored its potential as a chemotherapeutic agent in combination therapies, where it synergizes with conventional anticancer drugs to enhance efficacy while reducing adverse effects.
In conclusion, 1-(2-Methylquinazolin-4-yl)pyrrolidine-3-carboxylic acid (CAS No. 1710195-08-6) represents a promising candidate in the quest for novel therapeutic agents. Its unique structure, combined with advanced synthetic methodologies and compelling biological activity data, positions it as a valuable tool in both academic research and industrial drug development.
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